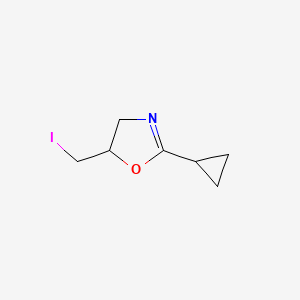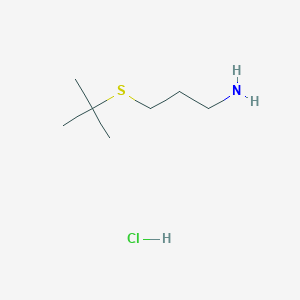
Ethyl 4-(4-((4-fluorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals . It also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine. The presence of an amino group attached to a pteridinyl group suggests potential for various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as mass spectrometry, NMR, and X-ray diffraction . These techniques can provide information about the molecular weight, the connectivity of atoms, and the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring might undergo reactions at the nitrogen atoms, while the amino group could be involved in various acid-base reactions. The fluorine atom on the phenyl ring could potentially be displaced in reactions with nucleophiles .Scientific Research Applications
Microwave-assisted Synthesis of Hybrid Molecules
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, derived from ethyl piperazine-1-carboxylate, have been utilized in the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds demonstrated antimicrobial, antilipase, and antiurease activities, indicating potential applications in medicinal chemistry and drug development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
PET Tracers for Serotonin 5-HT(1A) Receptors
In the context of neuropsychiatric disorder studies, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, by substituting their 4-nitropyridin-2-yl precursors with the (18)F anion, have shown promise. The cyclohexanecarboxamide derivative, in particular, exhibited reversible, selective, and high-affinity antagonist properties for 5-HT1A receptors, along with high brain uptake and slow clearance, making it a suitable candidate for in vivo quantification of these receptors (García et al., 2014).
Mycobacterium tuberculosis GyrB Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and showed significant activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with notable antituberculosis activity and low cytotoxicity. This research illustrates the potential of these compounds in the development of new treatments for tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[4-(4-fluoroanilino)pteridin-2-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O2/c1-2-29-19(28)27-11-9-26(10-12-27)18-24-16-15(21-7-8-22-16)17(25-18)23-14-5-3-13(20)4-6-14/h3-8H,2,9-12H2,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWGBOPKQRZXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-((4-fluorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)


![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)
![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)



![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)



![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)